molecular formula C8H9FS B2529551 3,5-Dimethyl-4-fluorothiophenol CAS No. 1443326-28-0

3,5-Dimethyl-4-fluorothiophenol

Cat. No.: B2529551
CAS No.: 1443326-28-0
M. Wt: 156.22
InChI Key: LXTXFUXEFFNJHF-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-fluorothiophenol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to a benzene ring substituted with two methyl groups and one fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-fluorothiophenol can be achieved through several methods. One common approach involves the reaction of 3,5-dimethyl-4-fluorobenzenesulfonyl chloride with sodium hydrogen sulfite to form the corresponding sulfinic acid, which is then reduced to the thiol using sulfur dioxide and sodium borohydride . Another method includes the reaction of 3,5-dimethyl-4-fluorobenzene with elemental sulfur in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of aromatic thiols, including this compound, often involves high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide. This method is suitable for large-scale production due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-fluorothiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3,5-Dimethyl-4-fluorothiophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-fluorothiophenol involves its thiol group, which can interact with various molecular targets through redox reactions or by forming covalent bonds with electrophilic centers. This interaction can modulate the activity of enzymes and other proteins, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiophenol: Lacks the methyl and fluorine substituents, making it less sterically hindered and less reactive.

    4-Fluorothiophenol: Similar structure but without the methyl groups, leading to different reactivity and physical properties.

    3,5-Dimethylthiophenol: Lacks the fluorine atom, which affects its electronic properties and reactivity.

Uniqueness

3,5-Dimethyl-4-fluorothiophenol is unique due to the combined presence of methyl and fluorine substituents on the aromatic ring. This combination influences its electronic properties, making it more reactive in certain chemical reactions compared to its analogs. The fluorine atom also enhances its potential as a bioactive compound by increasing its lipophilicity and metabolic stability .

Properties

IUPAC Name

4-fluoro-3,5-dimethylbenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FS/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTXFUXEFFNJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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